7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a phenyl group, and a trifluoromethyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable thiazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl benzoyl group but differs in the amine functionality.
Trifluoromethylbenzenes: A class of compounds with similar trifluoromethyl groups attached to a benzene ring.
Uniqueness
7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl benzoyl group with the thiazepane ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(27(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNWBVTSDILKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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